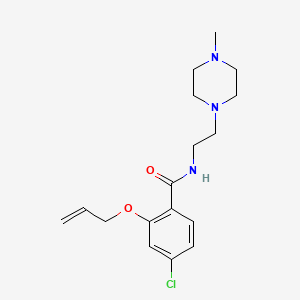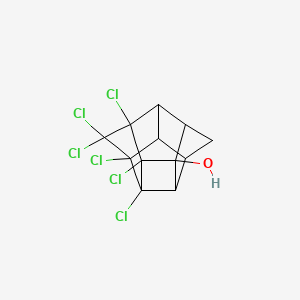
Endrin alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endrin alcohol is an organochlorine compound with the chemical formula C12H8Cl6O. It was first produced in 1950 by Shell and Velsicol Chemical Corporation. This compound is primarily used as an insecticide, rodenticide, and piscicide. It is a colorless, odorless solid, although commercial samples are often off-white .
Vorbereitungsmethoden
Endrin alcohol can be synthesized through several methods. One common laboratory method involves the hydration of alkenes, where water is added to an alkene in the presence of a catalyst . Another method is the hydrolysis of halides, where alkyl halides are boiled with an aqueous solution of an alkali hydroxide to produce alcohol through a nucleophilic substitution mechanism . Industrial production methods often involve the hydration of ethene using an excess of steam under pressure at high temperatures in the presence of phosphoric acid .
Analyse Chemischer Reaktionen
Endrin alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form endrin ketone and endrin aldehyde . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are endrin ketone and endrin aldehyde .
Wissenschaftliche Forschungsanwendungen
Endrin alcohol has several scientific research applications. In chemistry, it is used to study the stability and degradation of organochlorine compounds . In biology, it is used to investigate the effects of neurotoxins on the central nervous system . In medicine, it is studied for its potential use in treating certain neurological disorders . In industry, it is used as a reference compound for gas chromatography to determine flowpath inertness and cleanliness .
Wirkmechanismus
Endrin alcohol acts as a neurotoxin on the central nervous system. Upon entering the body, it can be stored in body fats and can cause convulsions, seizures, or even death . The molecular targets and pathways involved include the inhibition of gamma-aminobutyric acid (GABA) receptors and the activation of glutamate receptors, leading to an imbalance in neurotransmitter levels .
Vergleich Mit ähnlichen Verbindungen
Endrin alcohol is similar to other organochlorine compounds such as aldrin, dieldrin, and DDT. it is unique in its high toxicity and persistence in the environment . Unlike other compounds, this compound has a half-life of 12 years in soil and can cause severe ecological consequences . Similar compounds include aldrin, dieldrin, and DDT .
Eigenschaften
CAS-Nummer |
33058-12-7 |
|---|---|
Molekularformel |
C12H8Cl6O |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2 |
InChI-Schlüssel |
FWIOOTDZGJSQMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



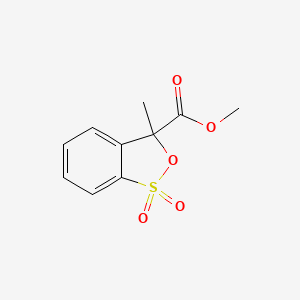
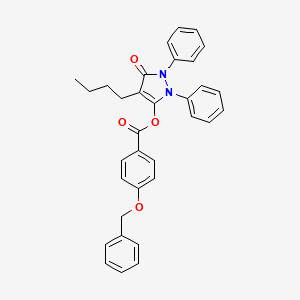

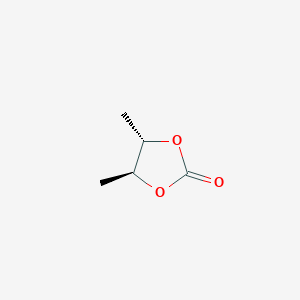
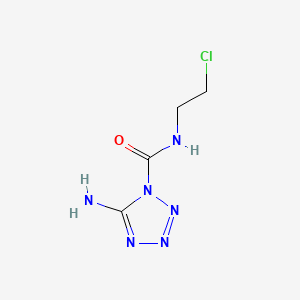
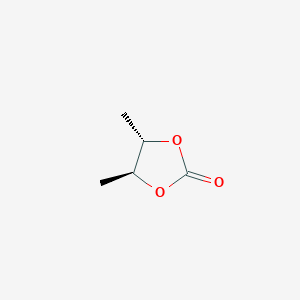
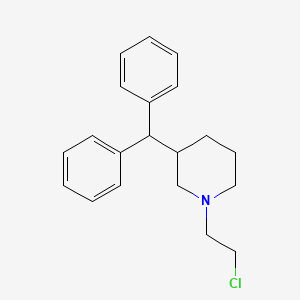
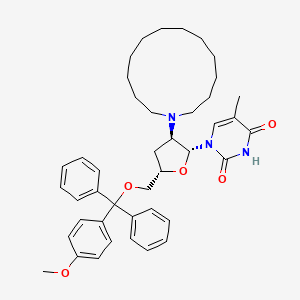

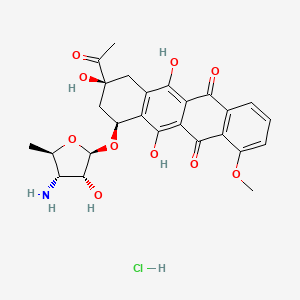
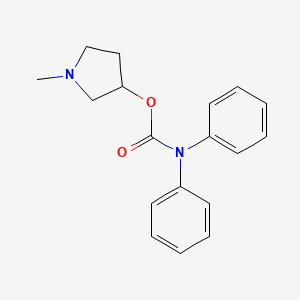
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
